Boc-L-aspartic acid 4-methyl ester serves as a valuable building block in the synthesis of peptides, which are chains of amino acids. The presence of the "Boc" (tert-butoxycarbonyl) protecting group safeguards the N-terminus (amino group) of the aspartic acid residue during peptide chain assembly. Once the peptide sequence is built, the Boc group can be selectively removed under specific conditions, allowing for further modifications or cyclization of the peptide []. This application is particularly useful in the development of novel therapeutic drugs and functional peptides.
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a complex organic compound characterized by its unique functional groups and stereochemistry. It features a methoxy group, a carbonyl group, and an amino acid derivative structure, making it potentially relevant in various biochemical contexts. The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics.
The chemical reactivity of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid can be categorized into several types of reactions:
These reactions are mediated by specific enzymes or catalysts in biological systems, highlighting the compound's potential roles in metabolic pathways
The biological activity of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is likely influenced by its structural features. Compounds with similar structures often exhibit activities such as: Quantitative structure-activity relationship (QSAR) models can be employed to predict its biological effects based on its chemical structure .
Several synthetic routes can be employed to produce (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid:
These methods allow for flexibility in modifying the compound's structure to enhance its desired properties .
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid has potential applications in:
The versatility of this compound makes it a candidate for further exploration in various scientific fields .
Interaction studies involving (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid can provide insights into its biological mechanisms:
Several compounds share structural similarities with (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methoxybutanoic Acid | Methoxy and carboxylic acid groups | Antioxidant |
2-Amino-4-methylpentanoic Acid | Amino group and branched chain | Antimicrobial |
3-Methoxyphenylalanine | Methoxy group on phenylalanine | Enzyme inhibition |
The uniqueness of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid lies in its combination of a methoxy group, branched alkane side chain, and a carbonyl functionality. This combination may enhance its lipophilicity and bioactivity compared to simpler analogs.
The compound (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid exhibits absolute stereochemistry designated by the S-configuration at the carbon-2 position [2]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the chiral center at position 2 adopts the S-configuration characteristic of naturally occurring L-amino acid derivatives [18] [30]. The S-configuration is determined by the spatial arrangement of substituents around the asymmetric carbon, with the amino group, carboxyl group, and side chain methylene bridge positioned according to established priority sequences [30].
The stereochemical integrity of the S-configuration is maintained through the synthetic preparation methods commonly employed for tert-butoxycarbonyl-protected aspartic acid derivatives [2] [7]. This configuration represents the biologically relevant form of the aspartic acid backbone, distinguishing it from the corresponding R-enantiomer which would exhibit different biological and chemical properties [9] [30].
The molecular architecture of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid comprises four distinct functional group regions arranged around the central carbon skeleton [2] [7]. The tert-butoxycarbonyl protecting group occupies a sterically demanding position at the alpha-amino group, providing both steric bulk and electronic stabilization to the molecule [20].
The methyl ester functionality at the gamma-position creates a spatial arrangement that influences both molecular conformation and reactivity patterns [2] [4]. The carboxylic acid group at the alpha-position maintains its characteristic planar geometry, while the methylene bridge connecting the alpha and gamma carbons provides conformational flexibility [2]. This spatial arrangement results in a molecule with defined three-dimensional structure that exhibits specific intermolecular interaction patterns [37].
Comparative analysis with structural isomers reveals distinct differences in both physical and chemical properties [21]. The D-enantiomer, (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, exhibits identical molecular formula and connectivity but differs in stereochemical configuration at the C-2 position [9]. This enantiomeric relationship results in opposite optical rotation values and different interactions with chiral environments [22].
Constitutional isomers involving different protecting group arrangements or ester positioning demonstrate altered reactivity profiles and stability characteristics [21]. For instance, benzyl ester derivatives of the same core structure exhibit different deprotection requirements and solubility profiles compared to the methyl ester variant [3] . These structural variations highlight the importance of precise functional group positioning in determining overall molecular behavior [21].
The compound exhibits a precise molecular weight of 247.247 daltons, corresponding to the molecular formula C₁₀H₁₇NO₆ [2] [4] [7]. This molecular weight represents the sum of constituent atomic masses: ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and six oxygen atoms [2]. The calculated exact mass of 247.105591 daltons provides additional precision for analytical identification and characterization purposes [10].
The molecular weight places this compound within the typical range for amino acid derivatives commonly employed in peptide synthesis and organic chemistry applications [2] [7]. This relatively moderate molecular weight contributes to favorable handling characteristics and compatibility with standard analytical techniques [4].
Property | Value | Reference |
---|---|---|
Molecular Weight | 247.247 g/mol | [2] [4] |
Exact Mass | 247.105591 Da | [10] |
Molecular Formula | C₁₀H₁₇NO₆ | [2] [7] |
The compound typically appears as a white to off-white crystalline powder under standard laboratory conditions [7] [22]. The solid-state form exhibits well-defined crystalline structure with characteristic melting behavior [22]. Temperature-dependent phase transitions occur within specific ranges that reflect the molecular packing arrangements and intermolecular forces present in the crystal lattice [22].
The physical appearance can vary slightly depending on purification methods and storage conditions, with some preparations exhibiting pale yellow coloration due to trace impurities or oxidation products [22]. The crystalline nature of the material contributes to its stability and ease of handling in synthetic applications [7].
The solubility characteristics of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid reflect its amphiphilic nature, containing both hydrophilic and lipophilic structural elements [17] [32]. The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol, facilitated by hydrogen bonding interactions between the carboxylic acid and ester functionalities with solvent molecules [17].
In polar aprotic solvents including dimethylformamide and dimethyl sulfoxide, the compound exhibits enhanced solubility due to favorable dipole-dipole interactions and the ability of these solvents to solvate both the carbonyl and amino functional groups [19]. The tert-butoxycarbonyl protecting group contributes to improved solubility in less polar organic solvents compared to the unprotected amino acid [17].
Water solubility is limited due to the hydrophobic nature of the tert-butyl and methyl ester groups, though some dissolution occurs through ionization of the carboxylic acid functionality under appropriate pH conditions [17] [32]. The compound shows reduced solubility in non-polar solvents such as hexane and petroleum ether, consistent with its polar functional group content [17].
Solvent Class | Solubility | Mechanism |
---|---|---|
Polar Protic | Moderate | Hydrogen bonding [17] |
Polar Aprotic | High | Dipole-dipole interactions [19] |
Water | Limited | Carboxyl ionization [32] |
Non-polar | Poor | Insufficient polar interactions [17] |
Thermal stability analysis reveals that (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid undergoes decomposition through specific temperature-dependent pathways [4] [25]. The primary thermal degradation occurs through deprotection of the tert-butoxycarbonyl group, which begins at approximately 140-160°C under standard atmospheric conditions [24] [25].
The thermal deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amino acid [24] [26]. At higher temperatures (above 200°C), additional decomposition pathways become significant, including ester hydrolysis and oxidative degradation of the carbon skeleton [25].
The compound exhibits enhanced thermal stability in inert atmospheres compared to air, suggesting that oxidative processes contribute to decomposition at elevated temperatures [25]. Storage at reduced temperatures (0-8°C) maintains chemical integrity over extended periods, while room temperature storage may lead to gradual degradation over months [22].
The carboxylic acid functionality in (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid exhibits typical weak acid behavior with a pKa value characteristic of alpha-amino acid derivatives [29] [32]. The presence of the electron-withdrawing tert-butoxycarbonyl group enhances the acidity compared to simple aliphatic carboxylic acids through inductive effects [29].
The carboxyl group readily undergoes standard carboxylic acid reactions including esterification, amidation, and salt formation [32]. Activation with coupling reagents such as dicyclohexylcarbodiimide or carbodiimide derivatives enables efficient peptide bond formation with amino acid derivatives . The reactivity is modulated by steric hindrance from the adjacent protected amino group and the overall molecular conformation .
Deprotonation occurs readily in basic media, forming the corresponding carboxylate anion that exhibits altered solubility and complexation properties [32]. The ionization behavior follows typical Henderson-Hasselbalch relationships, with pH-dependent equilibria governing the protonation state under physiological conditions [29].
The methyl ester group at the gamma-position demonstrates characteristic ester reactivity patterns including hydrolysis, transesterification, and aminolysis reactions [17] [32]. Under basic conditions, the ester undergoes saponification to yield the corresponding carboxylate salt with concurrent consumption of hydroxide ions [28] [32].
Hydrolysis kinetics follow second-order behavior in alkaline media, with rate constants dependent on temperature, pH, and ionic strength [28]. The reaction proceeds through nucleophilic attack at the carbonyl carbon followed by tetrahedral intermediate formation and subsequent elimination of methanol [32].
Acidic hydrolysis occurs more slowly and follows different mechanistic pathways involving protonation of the carbonyl oxygen and subsequent nucleophilic attack by water molecules [32]. The ester functionality remains stable under neutral conditions but can undergo slow hydrolysis in the presence of trace moisture over extended storage periods [17].
Reaction Type | Conditions | Products | Rate |
---|---|---|---|
Basic Hydrolysis | NaOH, H₂O | Carboxylate + MeOH [28] | Fast |
Acid Hydrolysis | HCl, H₂O | COOH + MeOH [32] | Slow |
Transesterification | ROH, catalyst | COOR + MeOH [32] | Moderate |
The tert-butoxycarbonyl protecting group exhibits characteristic stability and deprotection properties essential for its function as an amino protecting group [20] [26]. The Boc group remains stable under basic and nucleophilic conditions, allowing for selective reactions at other functional sites without interference [16] [20].
Deprotection occurs readily under acidic conditions, with trifluoroacetic acid being the most commonly employed reagent [24] [26] [27]. The mechanism involves protonation of the carbamate carbonyl followed by elimination of the tert-butyl cation and decarboxylation to regenerate the free amino group [24]. This process liberates carbon dioxide gas and requires appropriate venting during reaction procedures [24] [27].
The protecting group demonstrates selectivity between primary and secondary amines, with enhanced stability observed for secondary carbamates compared to primary derivatives [25] [38]. Temperature-controlled deprotection methods enable selective removal in the presence of multiple Boc groups with different electronic environments [38].
Chemical stability assessment reveals that (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid maintains integrity under specific storage and handling conditions [22] [25]. The compound demonstrates excellent stability in dry, inert atmospheres with minimal degradation observed over extended periods when stored at reduced temperatures [22].
Aqueous stability is pH-dependent, with optimal stability observed in the pH range of 4-7 where both the carboxylic acid and ester functionalities remain intact [32]. Strong acidic conditions (pH < 2) promote Boc deprotection and ester hydrolysis, while strong basic conditions (pH > 10) accelerate ester saponification [25] [32].
Photostability studies indicate moderate sensitivity to ultraviolet radiation, with gradual degradation observed under prolonged exposure to laboratory lighting [25]. Storage in amber containers or under reduced lighting conditions helps maintain chemical integrity [22]. The compound shows good stability toward oxidation under normal atmospheric conditions but may undergo degradation in the presence of strong oxidizing agents [25].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid through analysis of both ¹H and ¹³C chemical shifts [37] [39] [41]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the tert-butyl protecting group appearing as a singlet at approximately 1.4-1.5 parts per million, representing the nine equivalent methyl protons [39] [41].
The alpha-proton adjacent to both the carboxyl and protected amino groups resonates as a multiplet in the region of 4.2-4.6 parts per million, with coupling patterns reflecting vicinal interactions with the methylene protons [39]. The gamma-methylene protons appear as a complex multiplet around 2.6-2.8 parts per million, showing characteristic coupling to the alpha-proton [39].
The methyl ester protons generate a sharp singlet at approximately 3.7 parts per million, while the carboxylic acid proton appears as a broad signal around 10-12 parts per million depending on concentration and solvent conditions [39]. ¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the protecting group, ester, and carboxylic acid at distinct chemical shifts reflecting their different electronic environments [37] [41].
Functional Group | ¹H Chemical Shift (ppm) | Multiplicity |
---|---|---|
tert-Butyl | 1.4-1.5 [39] | Singlet |
Alpha-proton | 4.2-4.6 [39] | Multiplet |
Methylene | 2.6-2.8 [39] | Multiplet |
Methyl ester | 3.7 [39] | Singlet |
Carboxylic acid | 10-12 [39] | Broad singlet |
Infrared spectroscopy reveals characteristic absorption patterns that enable functional group identification and structural confirmation [34] [42]. The carbonyl stretching region exhibits multiple distinct peaks corresponding to the different carbonyl environments present in the molecule [34] [42]. The carboxylic acid carbonyl appears at approximately 1700-1720 wavenumbers, while the ester carbonyl resonates at slightly higher frequency around 1730-1750 wavenumbers [34] [42].
The tert-butoxycarbonyl protecting group carbonyl generates a characteristic absorption around 1680-1700 wavenumbers, distinguishable from the other carbonyl functionalities through its specific electronic environment [34]. The compound follows the "rule of three" for esters, exhibiting intense peaks at approximately 1700, 1200, and 1100 wavenumbers corresponding to carbonyl and carbon-oxygen stretching vibrations [42].
Nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumber region, though these may be broadened or shifted depending on hydrogen bonding interactions [34]. Carbon-hydrogen stretching absorptions from both aliphatic and aromatic sources contribute to the complex pattern observed in the 2800-3000 wavenumber region [34].
Mass spectrometry analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns [13] [40]. The molecular ion peak appears at mass-to-charge ratio 247, consistent with the calculated molecular weight [2] [13]. Common fragmentation pathways include loss of the tert-butyl group (57 mass units) and loss of carbon dioxide (44 mass units) from decarboxylation processes [13].
The base peak frequently corresponds to loss of the entire tert-butoxycarbonyl group (101 mass units), generating a fragment at mass-to-charge ratio 146 [13]. Additional diagnostic fragments arise from ester cleavage, producing peaks corresponding to loss of methanol (32 mass units) and formation of acylium ions [13].
Electrospray ionization methods enable detection of both protonated and deprotonated molecular ion species, with the choice of ionization mode depending on the analytical requirements [40]. High-resolution mass spectrometry provides exact mass determination enabling elemental composition confirmation and differentiation from closely related isomers [40].
Fragment | Mass Loss | m/z Value | Assignment |
---|---|---|---|
[M+H]⁺ | 0 | 248 [13] | Molecular ion |
[M-57]⁺ | 57 | 190 [13] | Loss of tert-butyl |
[M-101]⁺ | 101 | 146 [13] | Loss of Boc group |
[M-44]⁺ | 44 | 203 [13] | Loss of CO₂ |
Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the carbonyl chromophores present in the molecular structure [14]. The compound exhibits weak absorption in the ultraviolet region around 280-300 nanometers corresponding to n→π* transitions of the carbonyl groups [14]. These transitions involve promotion of non-bonding electrons on oxygen atoms to anti-bonding π* orbitals [14].
The carboxylic acid and ester carbonyls contribute to the overall absorption profile, with overlapping transitions creating a broad absorption envelope in the near-ultraviolet region [14]. The intensity of these absorptions is relatively low compared to aromatic chromophores, reflecting the nature of the n→π* transitions [14].
Irritant